![molecular formula C23H24BrClN2O2 B3279354 1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol CAS No. 691398-73-9](/img/structure/B3279354.png)
1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
Vue d'ensemble
Description
The compound “1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol” is a complex organic molecule. It contains a bromonaphthalene group, a chlorophenylpiperazine group, and a propanol group . The empirical formula is C13H11BrO2 and the molecular weight is 279.13 .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, 1-bromo-3-hydroxynaphthalene can be synthesized from naphthylamine by bromination to obtain 2,4-dibromonaphthylamine, which then undergoes diazotization to yield 4-bromo-1-diazonium-naphthol-2-ol. Finally, sodium borohydride reduction yields 1-bromo-3-hydroxynaphthalene .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C)COC1=CC2=C(C=C1)C=C(Br)C=C2 . This indicates that the molecule contains a bromonaphthalene group attached to a propanone group via an ether linkage, and a chlorophenylpiperazine group attached to the propanone group.
Applications De Recherche Scientifique
BRL-15572 has been studied for its potential therapeutic applications in several areas, including drug addiction, schizophrenia, and other psychiatric disorders. In preclinical studies, BRL-15572 has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, such as cocaine and methamphetamine. BRL-15572 has also been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, BRL-15572 has been studied for its potential use in the treatment of Parkinson's disease and restless leg syndrome.
Mécanisme D'action
BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The dopamine D3 receptor has been implicated in several psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. BRL-15572 binds to the dopamine D3 receptor and blocks the binding of dopamine, which is the natural ligand for this receptor. By blocking the dopamine D3 receptor, BRL-15572 reduces the activity of the mesolimbic and mesocortical pathways, which are involved in reward, motivation, and cognition.
Biochemical and Physiological Effects
BRL-15572 has several biochemical and physiological effects that are relevant to its potential therapeutic applications. In preclinical studies, BRL-15572 has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. BRL-15572 has also been shown to reduce the expression of several genes that are involved in drug addiction and schizophrenia, such as c-fos and Arc. In addition, BRL-15572 has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
BRL-15572 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its well-characterized pharmacological profile. BRL-15572 has also been extensively studied in preclinical models, which provides a solid foundation for future research. However, there are also several limitations to using BRL-15572 in lab experiments, including its relatively low potency and its limited solubility in aqueous solutions. These limitations may require the use of higher concentrations of BRL-15572 or the use of alternative formulations, which could affect the interpretation of the results.
Orientations Futures
There are several future directions for research on BRL-15572, including its potential use in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. One area of research is the development of more potent and selective dopamine D3 receptor antagonists, which could improve the efficacy and safety of this class of compounds. Another area of research is the investigation of the molecular mechanisms underlying the therapeutic effects of BRL-15572, which could lead to the identification of novel drug targets for the treatment of psychiatric disorders. Finally, the development of new formulations and delivery methods for BRL-15572 could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Safety and Hazards
This compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and using protective equipment. In case of eye contact, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrClN2O2/c24-19-7-5-18-14-21(8-6-17(18)13-19)29-16-20(28)15-26-9-11-27(12-10-26)23-4-2-1-3-22(23)25/h1-8,13-14,20,28H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDXWREHHIBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3279289.png)
![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)

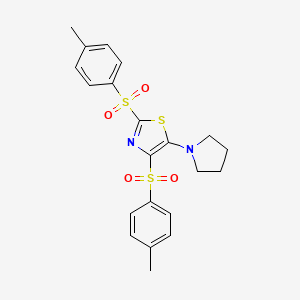

![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)
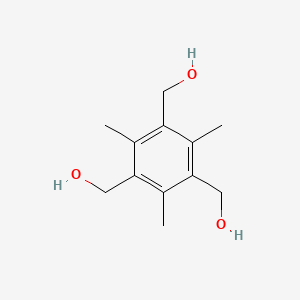
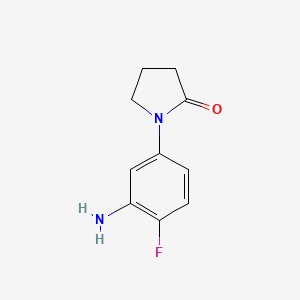

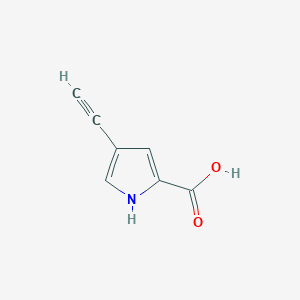
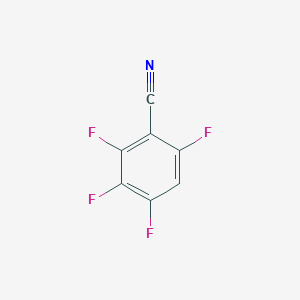

![2-[(2,5-dimethylpyrazol-3-yl)carbamoyl]benzoic Acid](/img/structure/B3279366.png)
